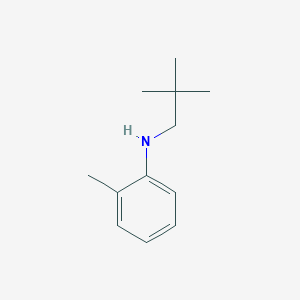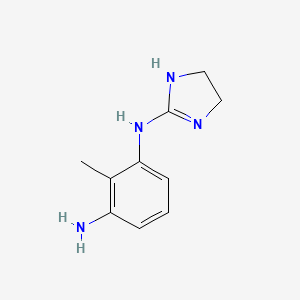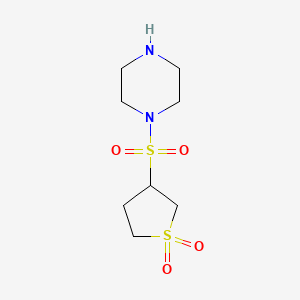![molecular formula C11H13BrN2S B13218250 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C11H13BrN2S. It is characterized by the presence of a bromine atom, a nitrile group, and a methylsulfanylpropylamino group attached to a benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multiple steps. One common method includes the bromination of 4-aminobenzonitrile followed by the introduction of the methylsulfanylpropyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various binding interactions, while the methylsulfanylpropyl group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of the methylsulfanylpropyl group.
3-Bromo-4-(methylsulfanyl)benzonitrile: Lacks the propylamino group.
Uniqueness
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanylpropyl group distinguishes it from other bromobenzonitrile derivatives, providing unique properties for research and industrial applications.
Properties
Molecular Formula |
C11H13BrN2S |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
3-bromo-4-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2S/c1-15-6-2-5-14-11-4-3-9(8-13)7-10(11)12/h3-4,7,14H,2,5-6H2,1H3 |
InChI Key |
JXNNVAAAMJBLRA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
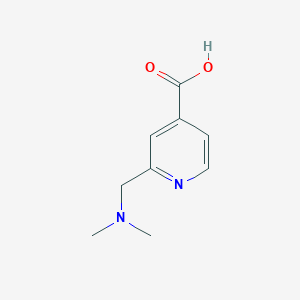

![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
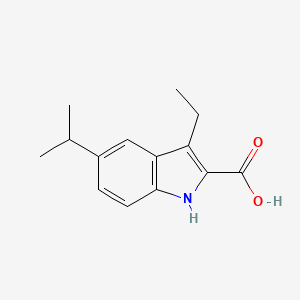
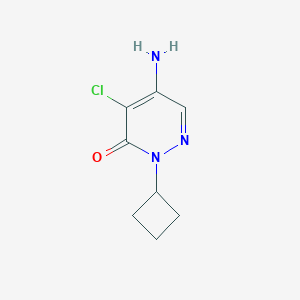
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
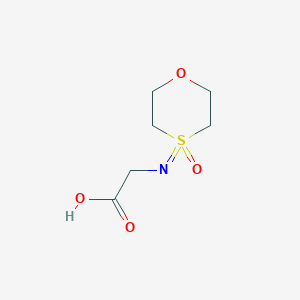
![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)
